![molecular formula C10H13ClN2O2S B15128225 rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, cis](/img/structure/B15128225.png)
rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, cis: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The compound features a cyclopentane ring substituted with a thiazole moiety and a carboxylate ester group, making it an interesting subject for chemical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, cis typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Cyclopentane Ring Formation: The cyclopentane ring can be constructed via a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.
Coupling Reaction: The thiazole ring is then coupled with the cyclopentane ring using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group on the thiazole ring can be substituted with various nucleophiles, including amines and thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Amino or thiol-substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions due to its unique structural features.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Antimicrobial Agents: Potential application as an antimicrobial agent due to the presence of the thiazole ring.
Anti-inflammatory Agents: Investigation into its anti-inflammatory properties.
Industry
Agrochemicals: Use as a precursor in the synthesis of pesticides and herbicides.
Material Science: Potential application in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, cis involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to proteins or nucleic acids, thereby modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, trans
- rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, cis
Uniqueness
- Structural Features : The cis configuration of the cyclopentane ring provides unique steric and electronic properties compared to the trans isomer.
- Reactivity : The presence of the chloro group on the thiazole ring allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
- Biological Activity : The compound’s specific configuration may result in distinct biological activities, making it a valuable candidate for drug development and other applications.
Eigenschaften
Molekularformel |
C10H13ClN2O2S |
|---|---|
Molekulargewicht |
260.74 g/mol |
IUPAC-Name |
methyl 3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H13ClN2O2S/c1-15-9(14)6-2-3-7(4-6)12-10-13-8(11)5-16-10/h5-7H,2-4H2,1H3,(H,12,13) |
InChI-Schlüssel |
GMNLJOGTZQCIHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(C1)NC2=NC(=CS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


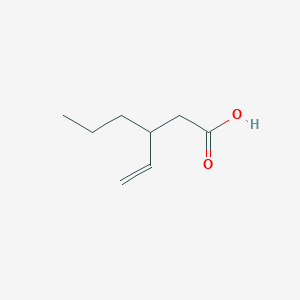
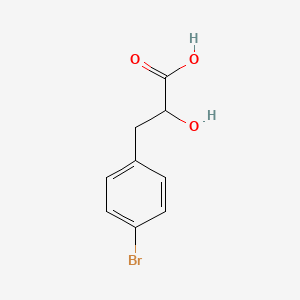


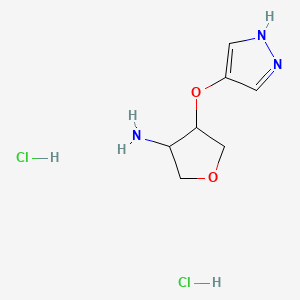
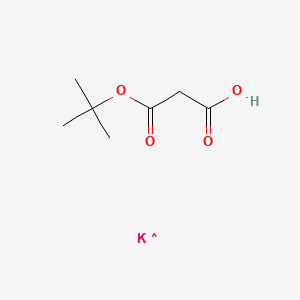
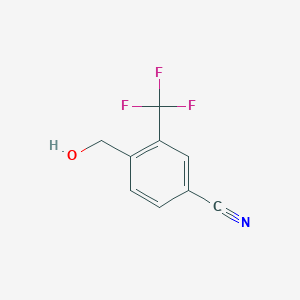
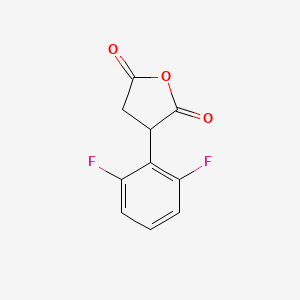
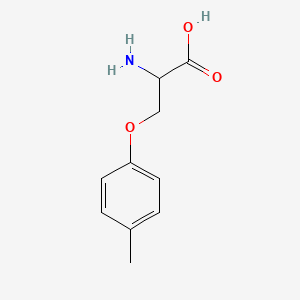
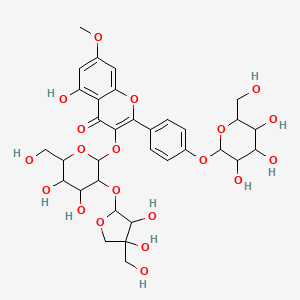
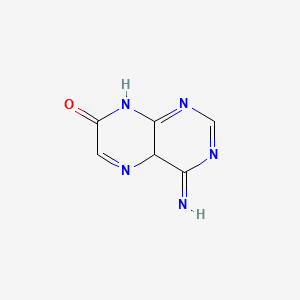

![1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide](/img/structure/B15128236.png)
![rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride, cis](/img/structure/B15128239.png)
